molecular formula C15H20N2O3 B14897845 Tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate

Tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate

Cat. No.: B14897845
M. Wt: 276.33 g/mol
InChI Key: STVDWKDDKUQEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to an aromatic phenyl ring substituted with a cyclopropylcarbamoyl moiety. This compound is primarily utilized in medicinal chemistry as an intermediate in the synthesis of bioactive molecules, particularly histone deacetylase (HDAC) inhibitors . Its structure combines the steric bulk of the tert-butyl group with the conformational rigidity of the cyclopropane ring, which can enhance target binding affinity and metabolic stability. The Boc group is commonly employed for amine protection during multi-step syntheses, enabling selective deprotection under mild acidic conditions .

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl N-[3-(cyclopropylcarbamoyl)phenyl]carbamate

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-12-6-4-5-10(9-12)13(18)16-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

STVDWKDDKUQEQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a substituted benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants . The general reaction scheme is as follows:

  • Dissolve tert-butyl carbamate in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add the substituted benzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorinating agents (chlorine gas or sulfuryl chloride).

Major Products Formed

Scientific Research Applications

Tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or modulating receptor activities. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their catalytic activity. Additionally, the phenyl ring can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

The following analysis compares tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate with structurally analogous compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues with Heterocyclic Modifications

Compound 16c (N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-4-propyl-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide)

  • Key Features: Incorporates a pyrimido-oxazinone core and acrylamide side chain.
  • Synthesis : Prepared via nucleophilic substitution and cyclization; purified via HPLC (99.34% purity, retention time = 9.37 min) .

Compound 63 (tert-butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate)

  • Key Features : Contains a fused benzo-oxazolo-oxazine system and pyridine ring.
  • Synthesis : Synthesized via Suzuki coupling (61.5% yield), with a melting point of 131–133°C .
  • Comparison : The benzo-oxazolo-oxazine core introduces additional hydrogen-bonding sites, which may enhance target engagement but complicate synthetic scalability relative to the simpler phenylcarbamate scaffold .
Analogues with Fluorinated Substituents

Compound 434 (tert-butyl (3-cyclopropyl-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate)

  • Key Features : Fluorinated pyridine and pyrazole rings.
  • Synthesis : Prepared via palladium-catalyzed cross-coupling .
Analogues with HDAC Inhibitory Activity

Compound 10c (tert-butyl-(3-(3-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenyl)acryloyl)phenyl)carbamate)

  • Key Features : Includes a hydroxamate group for HDAC binding.
  • Biological Activity: Exhibits nanomolar inhibition of HDAC6 (IC₅₀ = 10.2 nM) and micromolar activity against HDAC1, -2, -4, -8, and -10 .
  • Comparison : The target compound’s cyclopropylcarbamoyl group may mimic the hydroxamate’s metal-chelating properties, but the lack of a direct zinc-binding group (e.g., hydroxamate) in the target likely reduces HDAC potency .

SAHA (Vorinostat)

  • Key Features: Canonical hydroxamate-based HDAC inhibitor.
  • Comparison : SAHA’s linear aliphatic chain and hydroxamate group confer broad-spectrum HDAC inhibition (IC₅₀ < 50 nM for HDAC1–3, -6), whereas the target compound’s rigid phenylcarbamate scaffold may limit isoform selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.